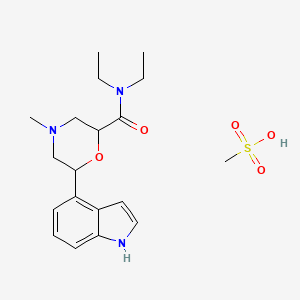

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate

Description

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate is a synthetic compound featuring a morpholine carboxamide core substituted with an indole moiety and a methanesulfonate counterion. The methanesulfonate group likely improves crystallinity and stability, making it suitable for formulation.

Properties

CAS No. |

113760-34-2 |

|---|---|

Molecular Formula |

C19H29N3O5S |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C18H25N3O2.CH4O3S/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15;1-5(2,3)4/h6-10,16-17,19H,4-5,11-12H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

VQJDSAZOYGZGTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Indole Intermediate

- The indole nucleus is typically prepared or functionalized through electrophilic substitution or palladium-catalyzed coupling reactions.

- For the 6-(1H-indol-4-yl) substitution, selective halogenation (e.g., chlorination or bromination) at the 6-position followed by Suzuki or Stille coupling with an indolyl boronic acid or stannane is common.

- Alternatively, direct functionalization of the indole ring at the 4-position can be achieved by directed lithiation or metalation methods.

Synthesis of 4-Methyl-2-morpholinecarboxamide Intermediate

- The morpholinecarboxamide fragment is synthesized by reacting 4-methylmorpholine with an activated carboxylic acid derivative (e.g., acid chloride or ester).

- The carboxamide bond formation is typically carried out under mild conditions using coupling reagents such as EDCI or DCC in the presence of a base.

- N,N-Diethyl substitution on the amide nitrogen can be introduced either by using N,N-diethylamine as the amine component or by alkylation of the amide nitrogen post-formation.

Coupling of Indole and Morpholinecarboxamide Units

- The key step involves coupling the functionalized indole intermediate with the morpholinecarboxamide moiety.

- This is often achieved via amide bond formation between a carboxylic acid derivative on the morpholine side and an amine or activated position on the indole ring.

- Reaction conditions typically involve solvents like DMF or dichloromethane, with bases such as triethylamine, and coupling agents to facilitate bond formation.

Formation of Methanesulfonate Salt

- The final compound is converted into its methanesulfonate salt by treatment with methanesulfonic acid.

- This salt formation improves the compound’s solubility and stability.

- The reaction is usually performed in an organic solvent such as ethanol or acetone at ambient temperature.

- The salt is isolated by precipitation or crystallization, followed by filtration and drying.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indole halogenation | NBS or NCS (N-bromosuccinimide/chlorosuccinimide) | DMF or DCM | 0–25 °C | 80–90 | Selective halogenation at 6-position |

| Suzuki coupling | Indolyl boronic acid, Pd(PPh3)4 catalyst | Toluene/EtOH | Reflux | 75–85 | Formation of 6-(1H-indol-4-yl) substituent |

| Amide bond formation | EDCI, HOBt, triethylamine | DMF | 0–25 °C | 70–90 | Coupling morpholinecarboxylic acid with amine |

| N,N-Diethyl substitution | Diethylamine or alkylation agents | DMF or MeCN | Room temperature | 65–80 | Introduction of diethyl groups on amide nitrogen |

| Methanesulfonate salt formation | Methanesulfonic acid | Ethanol or acetone | Room temperature | >95 | Salt precipitation and isolation |

Analytical and Research Findings

- Purity and identity of intermediates and final product are confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Melting points and crystallinity are used to assess salt formation and purity.

- The methanesulfonate salt form shows improved aqueous solubility and stability compared to the free base.

- Reaction optimization studies indicate that mild temperatures and controlled stoichiometry of reagents maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole and morpholine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Features:

Insights :

- The target compound’s morpholine carboxamide core distinguishes it from β-carboline () and pyrimidine () analogs. Morpholine’s oxygen-rich structure enhances aqueous solubility compared to β-carboline’s planar aromatic system .

- The indole-4-yl group may confer receptor-binding specificity, contrasting with pyrimidine-based compounds (), which often target enzymes like kinases.

Q & A

How can statistical methods optimize the synthesis of this compound?

Basic

To minimize trial-and-error approaches, employ Design of Experiments (DoE) . Use factorial designs to screen critical parameters (e.g., temperature, solvent ratio, catalyst loading) and identify interactions. For example, a central composite design can optimize yield by analyzing response surfaces. Post-experiment, apply multivariate regression to quantify parameter effects and validate with ANOVA .

What computational strategies predict reaction pathways for its synthesis?

Advanced

Leverage quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. Pair this with automated reaction path searches to explore mechanistic routes. Integrate experimental data (e.g., kinetics) into simulations via Bayesian optimization, creating a feedback loop to refine computational models and reduce experimental iterations .

Which characterization techniques are critical for structural validation?

Basic

Use X-ray crystallography to resolve the crystal structure, complemented by NMR (e.g., , , and 2D COSY) to confirm functional groups and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies sulfonate and carboxamide vibrations. Cross-reference with analogs (e.g., methanesulfonamide derivatives) for spectral benchmarking .

How to resolve contradictions between computational predictions and experimental outcomes?

Advanced

Perform sensitivity analysis on computational parameters (e.g., solvation models, basis sets). Validate discrepancies using isotopic labeling (e.g., -tracing) to track reaction pathways experimentally. Compare activation energies from Arrhenius plots with simulated values to identify systematic errors .

What reactor design considerations are vital for scaling its synthesis?

Advanced

Prioritize continuous flow reactors to enhance mixing and heat transfer, especially for exothermic steps. Use dimensionless numbers (e.g., Reynolds for turbulence, Damköhler for reaction vs. mixing times) to guide scale-up. Incorporate inline PAT (Process Analytical Technology) like Raman spectroscopy for real-time monitoring .

Can membrane technologies improve its purification?

Advanced

Explore nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate byproducts. Optimize transmembrane pressure and solvent resistance using solubility parameters (Hansen solubility spheres). Compare rejection coefficients of the target compound vs. impurities to select membranes .

What statistical tools analyze its stability under varying conditions?

Basic

Apply accelerated stability testing (e.g., 40°C/75% RH for 6 months) with fractional factorial designs to assess degradation pathways. Use principal component analysis (PCA) on HPLC data to correlate degradation products with stressors (pH, light, temperature) .

How to design comparative studies with structural analogs?

Advanced

Develop quantitative structure-activity relationship (QSAR) models by synthesizing analogs (e.g., varying indole substituents or sulfonate groups). Test bioactivity in parallel assays (e.g., enzyme inhibition) and correlate with descriptors (logP, polar surface area). Use cluster analysis to group compounds with similar properties .

What methodologies assess the role of methanesulfonate in solubility?

Advanced

Conduct phase solubility studies (Higuchi model) in biorelevant media (FaSSIF/FeSSIF). Compare with non-sulfonated analogs using Hansen solubility parameters. Molecular dynamics simulations can reveal sulfonate-solvent interactions (e.g., hydrogen bonding with water) .

How to evaluate its stability in biological matrices?

Basic

Use LC-MS/MS to quantify degradation in plasma or liver microsomes. Apply first-order kinetics to calculate half-life (). For oxidative stability, incubate with cytochrome P450 isoforms (e.g., CYP3A4) and monitor metabolites via MRM (multiple reaction monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.